molecular formula C6H3ClF3NO B14071843 3-Chloro-2-(trifluoromethyl)pyridin-4-OL

3-Chloro-2-(trifluoromethyl)pyridin-4-OL

Cat. No.: B14071843
M. Wt: 197.54 g/mol
InChI Key: ZBDWYGFGTJVWGT-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)pyridin-4-OL is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)pyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including this compound, often involves the direct fluorination of pyridine derivatives or the assembly of pyridine rings from trifluoromethyl-containing building blocks. These methods are chosen based on the desired target compound and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium methoxide, palladium catalysts, and ammonium formate. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(trifluoromethyl)pyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and trifluoromethyl groups in the pyridine ring enhances its reactivity and makes it valuable in various applications, particularly in the synthesis of bioactive molecules and materials with unique properties .

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDWYGFGTJVWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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